molecular formula C19H21F3N4O B2502729 2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775514-63-0

2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2502729
CAS RN: 1775514-63-0
M. Wt: 378.399
InChI Key: SSYHQFLWHDKRGY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (DMTPB) is an organic compound that belongs to the class of piperidines and has a molecular formula C15H17F3N3O. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. DMTPB is a non-toxic compound that has been used in various scientific research applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in coordination chemistry has explored compounds containing pyridine and pyrimidine rings, similar to the core structure of "2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide." Studies have summarized preparation procedures, properties, and complex formation of such ligands, highlighting their spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt].

Pharmacological Potential

Investigations into the pharmacological applications of compounds featuring pyrimidine scaffolds have identified their critical role as precursors for medicinal and pharmaceutical industries. This includes their bioavailability and broad synthetic applications, emphasizing the development of lead molecules through diverse synthetic pathways (Parmar, Vala, & Patel, 2023)[https://consensus.app/papers/importance-hybrid-catalysts-toward-synthesis-parmar/e032f3d5046d54bb8a5be9ada89f08d8/?utm_source=chatgpt]. Moreover, dipeptidyl peptidase IV inhibitors, which can include pyrimidine derivatives, have been reviewed for their role in treating type 2 diabetes mellitus, underscoring the importance of pyrimidine structures in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011)[https://consensus.app/papers/patents-peptidase-inhibitors-mendieta/7179cd3f186f53c18c49d4835249fb6b/?utm_source=chatgpt].

Bioactive Compound Development

The synthesis of N-heterocycles via sulfinimines, utilizing chiral auxiliaries such as tert-butanesulfinamide, demonstrates the relevance of complex chemical structures for creating bioactive compounds. This methodology offers access to diverse piperidines, pyrrolidines, and azetidines, highlighting the compound's potential role in the development of therapeutically relevant molecules (Philip, Radhika, Saranya, & Anilkumar, 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt].

properties

IUPAC Name

2,5-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-12-3-4-13(2)15(9-12)18(27)25-14-5-7-26(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h3-4,9-11,14H,5-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYHQFLWHDKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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